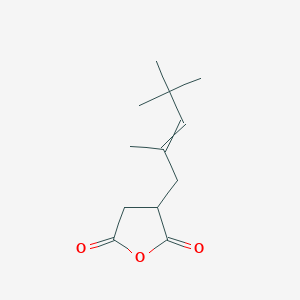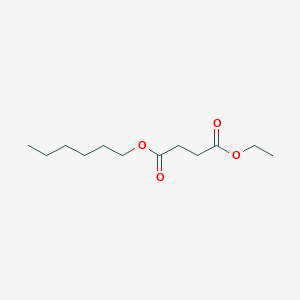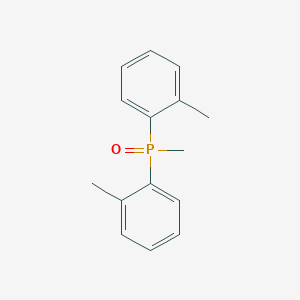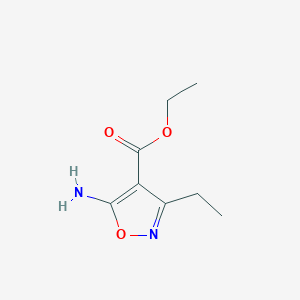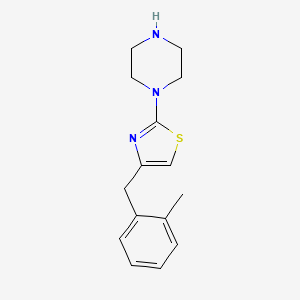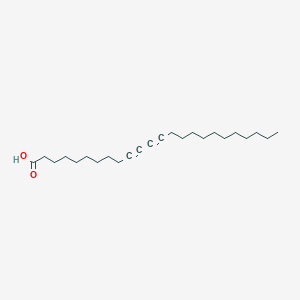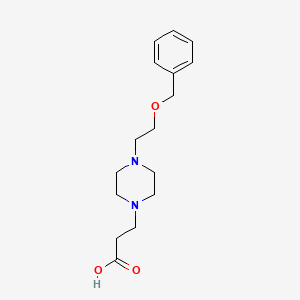
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate is a complex organic compound that belongs to the piperazine family. Piperazines are a class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes a benzyloxyethyl group attached to the piperazine ring. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate typically involves multiple steps. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then further reacted with ethyl chloroacetate under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxyethyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The benzyloxyethyl group plays a crucial role in its binding affinity and specificity. The compound may also influence cellular pathways, leading to changes in cell function and behavior .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperazine: Similar structure but lacks the benzyloxyethyl group.
4-Methylpiperazine: Contains a methyl group instead of the benzyloxyethyl group.
1-(2-Hydroxyethyl)piperazine: Features a hydroxyethyl group instead of the benzyloxyethyl group.
Uniqueness
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the benzyloxyethyl group enhances its solubility and reactivity, making it a valuable compound in various research fields .
Propiedades
Número CAS |
72461-59-7 |
|---|---|
Fórmula molecular |
C16H24N2O3 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
3-[4-(2-phenylmethoxyethyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C16H24N2O3/c19-16(20)6-7-17-8-10-18(11-9-17)12-13-21-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,19,20) |
Clave InChI |
AUMVSBGZUADBLE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC(=O)O)CCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


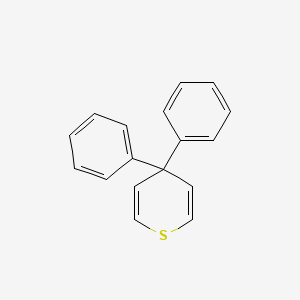
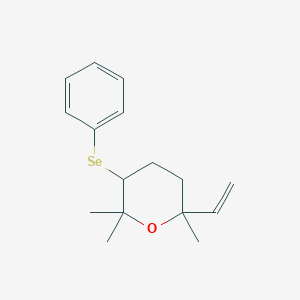
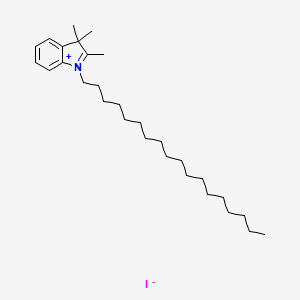
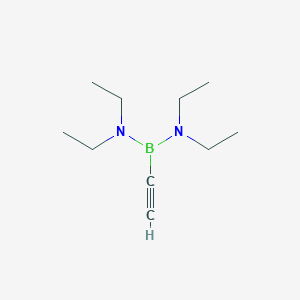
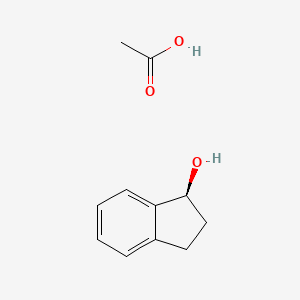
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
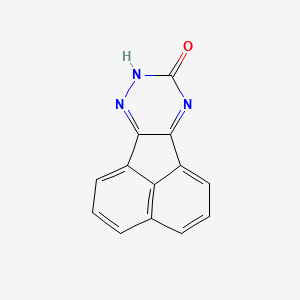
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
